molecular formula C29H29ClN6O3S B4087515 N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-phenoxyacetamide

N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-phenoxyacetamide

Cat. No.: B4087515
M. Wt: 577.1 g/mol
InChI Key: JGHGPYOBOTXVCD-UHFFFAOYSA-N
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Description

N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-phenoxyacetamide is a complex organic compound that features a variety of functional groups, including a piperazine ring, a triazole ring, and a phenoxyacetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Derivative: The piperazine ring is often introduced through a nucleophilic substitution reaction involving 3-chlorophenylamine and a suitable piperazine derivative.

    Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction, often involving hydrazine and a suitable precursor.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the phenoxyacetamide group to the triazole-piperazine intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activities.

    Biological Studies: It can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound can serve as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-phenoxyacetamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The piperazine and triazole rings are known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-phenoxyacetamide
  • N-{4-[5-({2-[4-(3-bromophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-phenoxyacetamide

Uniqueness

The uniqueness of N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-phenoxyacetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[5-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN6O3S/c1-34-28(21-10-12-23(13-11-21)31-26(37)19-39-25-8-3-2-4-9-25)32-33-29(34)40-20-27(38)36-16-14-35(15-17-36)24-7-5-6-22(30)18-24/h2-13,18H,14-17,19-20H2,1H3,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHGPYOBOTXVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)NC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-phenoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-phenoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-phenoxyacetamide
Reactant of Route 5
Reactant of Route 5
N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-phenoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-phenoxyacetamide

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